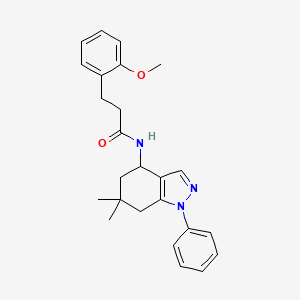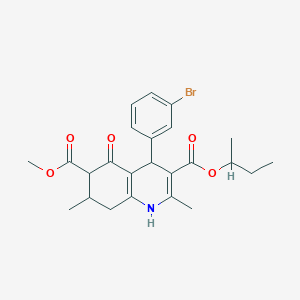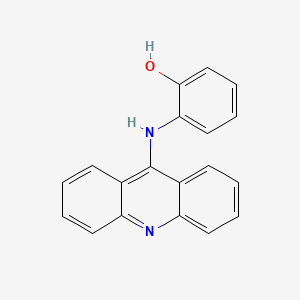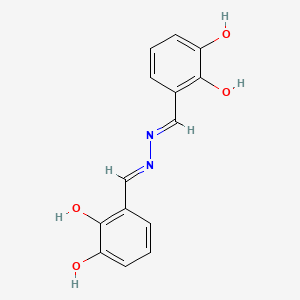![molecular formula C19H25N5O2S B6077966 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of protein kinases by binding to the ATP-binding site. This binding prevents the transfer of phosphate groups from ATP to target proteins, leading to the inhibition of protein kinase activity. This inhibition results in the modulation of various cellular processes, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific protein kinase being targeted. For example, this compound has been shown to inhibit the proliferation of cancer cells by targeting the MAPK pathway. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of JNK, which is involved in neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its ability to selectively target specific protein kinases. This specificity allows researchers to investigate the role of specific kinases in various biological processes. However, one limitation of using this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in scientific research. One potential application is in the development of targeted therapies for various diseases. This compound has already been shown to have anti-cancer and neuroprotective effects, and further research could lead to the development of new therapies for these and other diseases. Additionally, the development of more selective this compound analogs could lead to a better understanding of specific protein kinase functions and their roles in disease processes.
Conclusion
This compound, or this compound, is a valuable tool for investigating various biological processes due to its ability to selectively target specific protein kinases. This compound has been extensively studied for its potential applications in scientific research, including the development of targeted therapies for various diseases. While there are limitations to the use of this compound in lab experiments, its specificity and diverse biochemical and physiological effects make it a valuable tool for investigating various biological processes.
Synthesis Methods
The synthesis of 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves the reaction of 4,6-dichloropyrimidine with 1-pyrrolidinecarboxaldehyde, followed by the addition of 3-methylphenylsulfonyl piperazine. This reaction results in the formation of this compound as a white solid with a melting point of 220-222°C. The purity of this compound can be confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been widely used in scientific research due to its ability to modulate various biological processes. One of the primary applications of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including MAPK, ERK, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-16-5-4-6-17(13-16)27(25,26)24-11-9-23(10-12-24)19-14-18(20-15-21-19)22-7-2-3-8-22/h4-6,13-15H,2-3,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSPZPJSRMAPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)